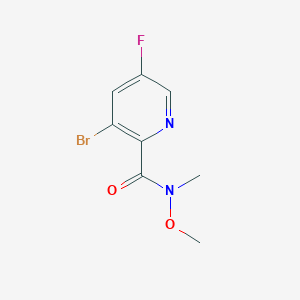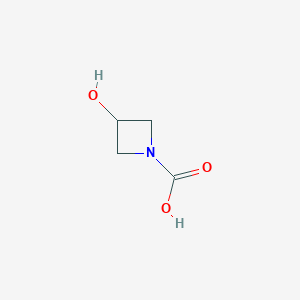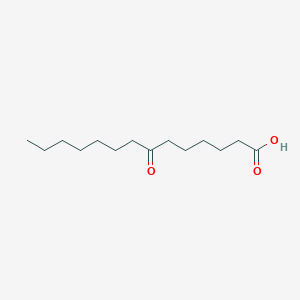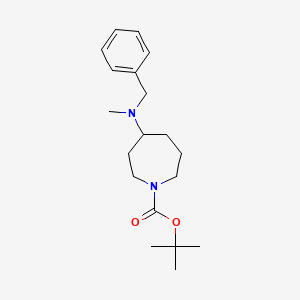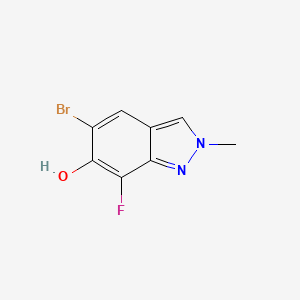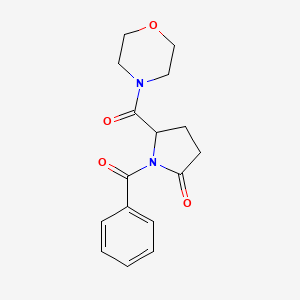
4-((Benzoyl-5-oxopyrrolidin-2-yl)carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine is a complex organic compound that features a morpholine ring attached to a benzoyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine typically involves the reaction of morpholine with benzoyl chloride and 5-oxopyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor agonists.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the benzoyl and pyrrolidinone groups.
Benzoyl Morpholine: Contains the benzoyl group but lacks the pyrrolidinone moiety.
Pyrrolidinone Derivatives: Compounds that feature the pyrrolidinone ring but differ in other substituents.
Uniqueness
4-[(Benzoyl -5-oxopyrrolidin-2-yl )carbonyl ]morpholine is unique due to the combination of the morpholine ring, benzoyl group, and pyrrolidinone moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
51959-90-1 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-benzoyl-5-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H18N2O4/c19-14-7-6-13(16(21)17-8-10-22-11-9-17)18(14)15(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
RUYWHIXOSWODCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


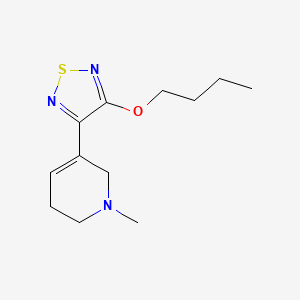
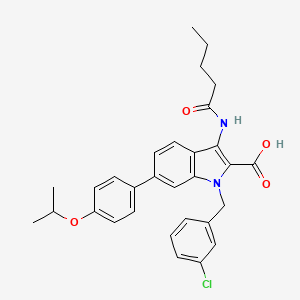
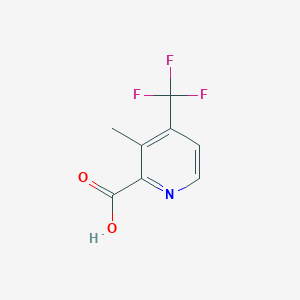
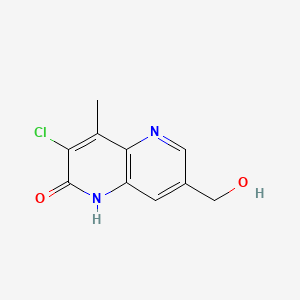
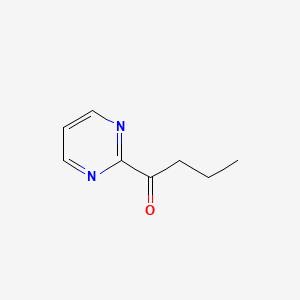
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
